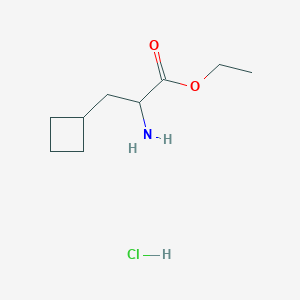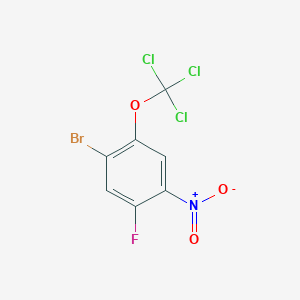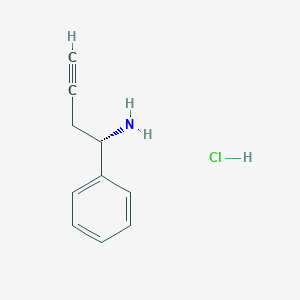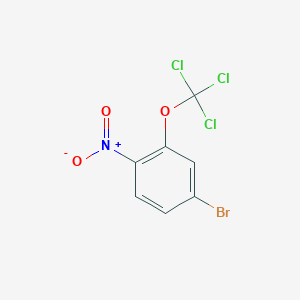
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride
Descripción general
Descripción
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It’s a compound that’s used in various scientific research .
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride consists of a cyclobutyl group attached to a propanoate group, which is further connected to an ethyl group . The presence of the amino group and the hydrochloride group contributes to its reactivity .Physical And Chemical Properties Analysis
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride has a molecular weight of 207.7 g/mol . It’s a pale-yellow to yellow-brown solid at room temperature . The compound has a density of 1.0±0.1 g/cm³, a boiling point of 227.8±13.0 °C at 760 mmHg, and a flash point of 95.0±17.4 °C .Aplicaciones Científicas De Investigación
Tandem Ring Opening and Oximation
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is used in chemical reactions such as tandem ring opening and oximation. A study by Saravanan, Babu, and Muthusubramanian (2007) demonstrates this process, leading to the formation of ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate. This process is vital for exploring complex molecular structures and has potential applications in various fields, including pharmaceuticals and materials science (Saravanan, Babu, & Muthusubramanian, 2007).
Asymmetric Synthesis of Alkaloids
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is also instrumental in the asymmetric synthesis of alkaloids. Hirai et al. (1992) explored its use in constructing chiral building blocks for enantioselective alkaloid synthesis. This research highlights its importance in producing stereochemically complex natural products, which are crucial in drug discovery and development (Hirai, Terada, Yamazaki, & Momose, 1992).
Synthesis of Schiff and Mannich Bases
The compound is used in synthesizing Schiff and Mannich bases of isatin derivatives, as shown by Bekircan and Bektaş (2008). This synthesis is crucial in creating various biologically active compounds and has implications in medicinal chemistry (Bekircan & Bektaş, 2008).
Enantioselective Synthesis
Alonso, Santacana, Rafecas, and Riera (2005) detailed an enantioselective synthesis process starting from ethyl 2-amino-3-cyclobutylpropanoate hydrochloride. This process is crucial for preparing compounds with specific stereochemistry, a key aspect in pharmaceutical research (Alonso, Santacana, Rafecas, & Riera, 2005).
Crystal Packing and Molecular Interactions
The compound is used in studies of crystal packing and molecular interactions. For example, Zhang, Wu, and Zhang (2011) investigated the crystal packing of similar compounds, providing insight into the molecular interactions that dictate crystal formation (Zhang, Wu, & Zhang, 2011).
Polymorphism in Pharmaceuticals
Research by Vogt, Williams, Johnson, and Copley (2013) on polymorphic forms of a similar compound to ethyl 2-amino-3-cyclobutylpropanoate hydrochloride highlights its significance in understanding polymorphism in pharmaceutical compounds. This research is critical for drug formulation and stability studies (Vogt, Williams, Johnson, & Copley, 2013).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .
Propiedades
IUPAC Name |
ethyl 2-amino-3-cyclobutylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8(10)6-7-4-3-5-7;/h7-8H,2-6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGQARIVHOMQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1403890.png)
![[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1403893.png)
![2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1403895.png)






![2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1403906.png)
![1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene](/img/structure/B1403907.png)

